

pyridine hydroiodide reaction conditions

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Compound Focus: Pyridine hydroiodide

CAS No.: 18820-83-2

Cat. No.: S1832926

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Chemical Profile: Pyridine Hydroiodide

Chemical Name: Pyridine Hydroiodide **Synonyms:** Pyridinium iodide; pyridine hydriodide (1:1) [1] [2]

[3] **CAS Registry Number:** 18820-83-2 [1] [2] **Molecular Formula:** C₅H₅N·HI or C₅H₆IN [1] [2]

Molecular Weight: 207.01 g/mol [1] [2]

Physical Properties:

- **Melting Point:** 210 °C (decomposes) [2]
- **Density:** ~2.09 g/cm³ [2]
- **Appearance:** White to light yellow or light orange powder or crystal [2]
- **Solubility:** Soluble in water [2]
- **Purity:** Available at 97% minimum [1]

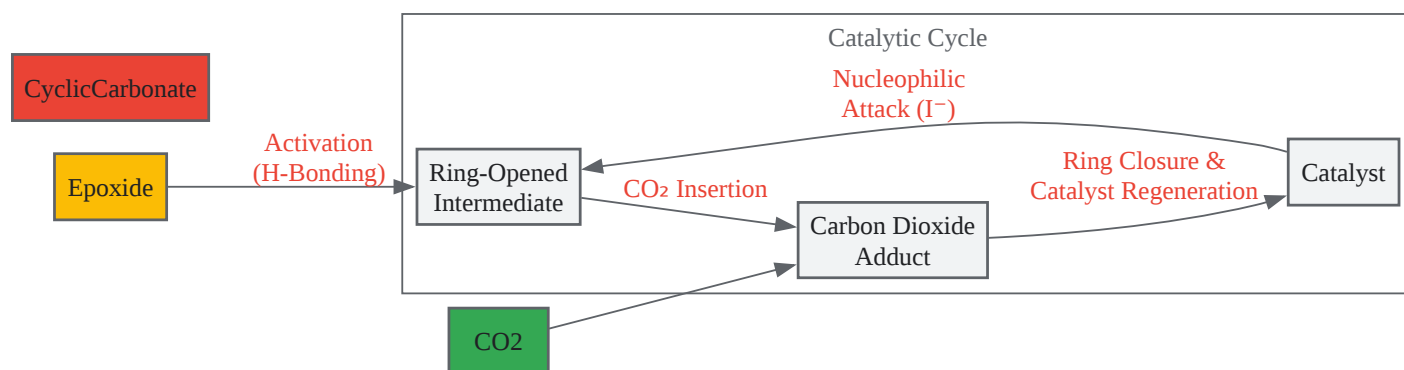
Primary Application: Catalytic Synthesis of Cyclic Carbonates

The most developed application for **pyridine hydroiodide** derivatives is the metal-free, catalytic conversion of epoxides and CO₂ into cyclic carbonates, which are valuable as green solvents, polymer precursors, and electrolytes [4].

Mechanism of Action

The reaction proceeds through a dual-activation mechanism. The pyridinium salt acts as a bifunctional catalyst: the **pyridinium ion (acidic proton)** activates the epoxide via hydrogen bonding, making it more susceptible to nucleophilic attack, while the **iodide ion** acts as a potent nucleophile to ring-open the epoxide [4]. Subsequent insertion of CO₂ and ring closure yields the cyclic carbonate and regenerates the catalyst.

The following diagram illustrates the proposed catalytic cycle for this reaction:



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Quantitative Performance Data

Recent research highlights that the catalytic efficiency is highly dependent on the **pyridine substituents** and the **counterion**.

Table 1: Counterion Effect on Catalytic Performance of DMAP·HX⁰ [4]

Catalyst	Counterion (X ⁻)	Reaction Temperature	Yield of Cyclic Carbonate (%)
DMAP·HCl	Chloride (Cl ⁻)	40 °C	20%
DMAP·HBr	Bromide (Br ⁻)	40 °C	37%

Catalyst	Counterion (X ⁻)	Reaction Temperature	Yield of Cyclic Carbonate (%)
DMAP·HI	Iodide (I ⁻)	40 °C	96%

^oReaction conditions: Styrene oxide (5.0 mmol), catalyst (10 mol%), 12 hours, 1 atm CO₂.

Table 2: Electronic Effect of Pyridine Substituents (p-Substituted Pyridine·HI)^o [4]

Catalyst	p-Substituent	pKa (of conjugate acid)	Yield of Cyclic Carbonate (%)
p-CNPy·HI	Cyano (CN)	1.9	46%
Py·HI	Hydrogen (H)	5.2	66%
p-CH ₃ Py·HI	Methyl (CH ₃)	6.0	89%
DMAP·HI	Dimethylamino (N(CH ₃) ₂)	9.7	96%

^oReaction conditions: Styrene oxide (5.0 mmol), catalyst (10 mol%), 12 hours, 40 °C, 1 atm CO₂.

Experimental Protocol

This protocol is adapted from the recent preprint on DMAP·HI catalyzed cyclic carbonate synthesis [4].

Cyclic Carbonate Synthesis under Atmospheric CO₂

- **Objective:** To convert styrene oxide to its corresponding cyclic carbonate using DMAP·HI as a catalyst at mild temperature and 1 atm CO₂ pressure.
- **Reaction Equation:** Styrene Oxide + CO₂ → Styrene Carbonate

Materials

- **Reactants:** Styrene oxide (5.0 mmol, ~0.60 g).
- **Catalyst:** Dimethylaminopyridinium iodide (DMAP·HI, 0.50 mmol, 10 mol%, ~116 mg). Can be prepared by mixing equimolar DMAP and hydroiodic acid.

- **Atmosphere:** Carbon dioxide balloon or 1 atm CO₂ atmosphere.
- **Equipment:** Round-bottom flask, magnetic stirrer, condenser, heating mantle, CO₂ inlet.

Procedure

- **Setup:** Charge a dry round-bottom flask with styrene oxide (5.0 mmol) and DMAP·HI catalyst (10 mol%).
- **Reaction Atmosphere:** Purge the flask with CO₂ and maintain a slight positive pressure of CO₂ (e.g., using a balloon filled with CO₂).
- **Initiation:** Stir the reaction mixture at 40 °C under a CO₂ atmosphere.
- **Monitoring:** Monitor the reaction progress by ¹H NMR spectroscopy or thin-layer chromatography (TLC). The characteristic methine proton of the product (cyclic carbonate) appears at 5.88 ppm, distinct from the epoxide proton at 3.90 ppm [4].
- **Completion:** The reaction is typically complete within 12 hours.
- **Work-up & Isolation:** After completion, the reaction mixture can be purified using column chromatography to isolate the pure cyclic carbonate. The catalyst can often be recovered and recycled without significant loss of activity [4].

Key Notes

- **Catalyst Essential:** Control experiments confirm that neither DMAP nor HI alone is effective; both components are essential for high-yield conversion [4].
- **No Solvent/Additives:** This specific protocol operates effectively without solvents or other additives.
- **Scalability:** The method has been successfully demonstrated on a multigram scale [4].

Other Synthetic Applications

Beyond cyclic carbonate synthesis, **pyridine hydroiodide** is reported in other organic transformations:

- **Demethylation of Aryl Methyl Ethers:** It acts as a selective reagent for cleaving methoxy groups from aromatic rings [5].
- **Synthesis of Phosphonates:** **Pyridine hydroiodide** effectively catalyzes the reaction of trialkyl phosphites with various electrophiles (aldehydes, ketones, imines, isocyanates) to produce compounds like hydroxyphosphonates and aminophosphonates [5].
- **Formation of Quaternary Compounds:** It can react with styrene to generate a quaternary pyridinium compound containing a primary alcoholic group [5].

Safety and Handling

- **Hazard Statements:** H319 (Causes serious eye irritation) and H315 (Causes skin irritation) [2].
- **Precautionary Measures:** Use personal protective equipment including eye protection and gloves. Handle in a well-ventilated area [2].
- **Storage:** Store at room temperature in a dry and cool place [2].

Conclusion

Pyridine hydroiodide, especially electron-rich derivatives like DMAP·HI, is a highly efficient, sustainable organocatalyst for CO₂ utilization. Its key advantages are the ability to use **mild reaction conditions (atmospheric pressure, 40°C)**, high activity with the **iodide counterion**, and **excellent stability and recyclability**, making it a compelling green chemistry alternative to metal-based catalysts [4].

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